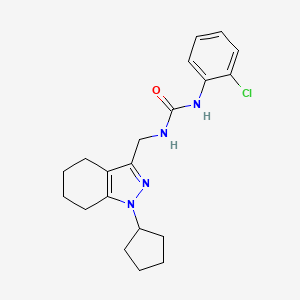

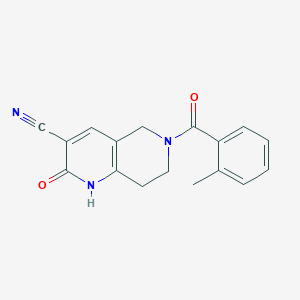

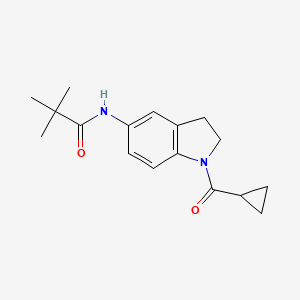

![molecular formula C14H13N3O4S B2489969 N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-69-2](/img/structure/B2489969.png)

N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide involves several steps, including the formation of (diaminopyrimidin-2-yl)sulfanylacetamide derivatives. These compounds are synthesized through reactions that include cyclocondensation between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. The process results in sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which exhibit a range of hydrogen-bonded configurations in their crystal structures (Sarojini et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds showcases a folded conformation about the methylene C atom of the thioacetamide bridge, with pyrimidine rings inclined at various angles to the benzene ring. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016). The crystal structures reveal detailed geometrical configurations, including dihedral angles and intramolecular hydrogen bonding patterns, which contribute to the stability and reactivity of these molecules.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can include intramolecular cyclization, resulting in pyridin-2(1H)-ones with divalent sulfur atoms bonded to heterocyclic rings. These reactions are facilitated by the presence of bases and lead to various functionalized pyrimidines (Savchenko et al., 2020).

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

Research in crystallography has shown interest in compounds with similar structural motifs to N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide. Studies on crystal structures of related compounds demonstrate the importance of such molecules in understanding the folded conformation about the methylene C atom of the thioacetamide bridge. These insights are crucial for designing drugs with desired properties and predicting their behavior in biological systems (Subasri et al., 2016).

Antifolate and Antitumor Activity

Several research efforts have focused on synthesizing compounds that act as potent inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair in cancer cells. This compound-related compounds have been designed as dual inhibitors, showing promising results in inhibiting human TS and DHFR, indicating their potential as antitumor agents (Gangjee et al., 2008).

Synthesis of Novel Compounds

The structural framework of this compound serves as a basis for synthesizing a range of novel compounds. These derivatives exhibit varied biological activities, including antitumor properties, showcasing the versatility of this scaffold in medicinal chemistry. Research has led to the development of compounds that surpass the efficacy of existing drugs, providing a new direction for cancer therapy (Alqasoumi et al., 2009).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-8-4-13(17-14(19)15-8)22-6-12(18)16-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,16,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQQGMACPOGLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

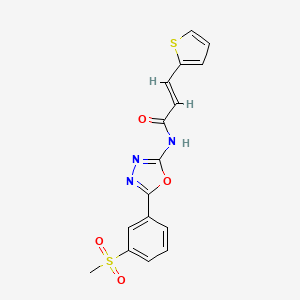

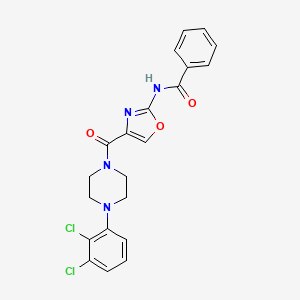

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)

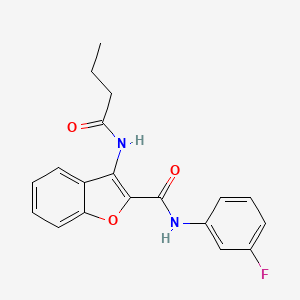

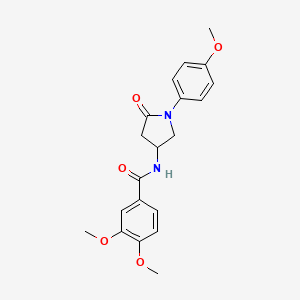

![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)

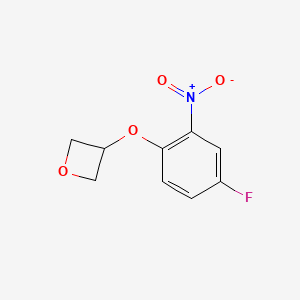

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)

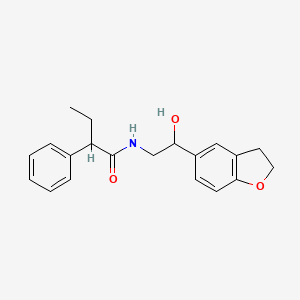

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)